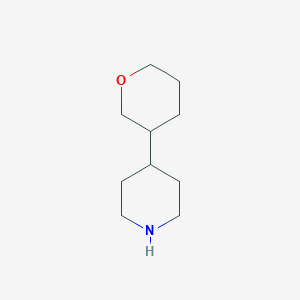

4-(Oxan-3-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

4-(oxan-3-yl)piperidine |

InChI |

InChI=1S/C10H19NO/c1-2-10(8-12-7-1)9-3-5-11-6-4-9/h9-11H,1-8H2 |

InChI Key |

XUGSAUXTKBIJFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C2CCNCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-(Tetrahydropyran-3-yl)piperidine: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(tetrahydropyran-3-yl)piperidine scaffold is a valuable building block in modern drug discovery, combining the favorable physicochemical properties of the piperidine moiety with the hydrogen bond accepting capability of the tetrahydropyran ring. This guide provides a comprehensive overview of a practical synthetic approach to this key intermediate. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are included to facilitate its application in a laboratory setting. The synthesis leverages a palladium-catalyzed cross-coupling reaction to assemble the core structure, followed by a robust catalytic hydrogenation to furnish the final saturated heterocyclic system.

Introduction

Piperidine and tetrahydropyran rings are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] The piperidine moiety often serves as a basic nitrogen center, crucial for interacting with biological targets and improving pharmacokinetic properties such as solubility. The tetrahydropyran ring, a common bioisostere for other cyclic ethers and even phenyl rings, can enhance metabolic stability and modulate lipophilicity. The combination of these two saturated heterocycles in the 4-(tetrahydropyran-3-yl)piperidine building block offers a unique three-dimensional structure with desirable properties for probing protein binding pockets and developing novel therapeutics.

This document outlines a reliable and scalable synthetic route to N-protected 4-(tetrahydropyran-3-yl)piperidine, suitable for further elaboration in drug discovery programs.

Synthetic Strategy Overview

The synthesis of 4-(tetrahydropyran-3-yl)piperidine can be efficiently achieved through a two-stage process. The first stage involves the construction of the C-C bond between the two heterocyclic rings via a Suzuki coupling reaction. This is followed by the reduction of the resulting pyridine ring to the corresponding piperidine using catalytic hydrogenation. An N-protecting group, such as the widely used tert-butyloxycarbonyl (Boc) group, is incorporated to facilitate purification and subsequent chemical manipulations.

Figure 1: Overall synthetic workflow for the preparation of N-Boc-4-(tetrahydropyran-3-yl)piperidine.

Experimental Protocols

Stage 1: Synthesis of tert-Butyl 4-(tetrahydropyran-3-yl)pyridine-1(2H)-carboxylate (Intermediate 2)

Materials:

-

4-Bromopyridine hydrochloride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

(Tetrahydropyran-3-yl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Boc Protection of 4-Bromopyridine: To a solution of 4-bromopyridine hydrochloride (1.0 eq) in 1,4-dioxane, add triethylamine (2.2 eq) and di-tert-butyl dicarbonate (1.1 eq). Stir the mixture at room temperature for 2 hours. The formation of the unstable dihydropyridine intermediate is assumed and used directly in the next step.

-

Suzuki Coupling: To the reaction mixture from the previous step, add (tetrahydropyran-3-yl)boronic acid (1.2 eq), potassium carbonate (3.0 eq) dissolved in a minimal amount of water, palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Reaction Execution: Heat the mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-(tetrahydropyran-3-yl)pyridine-1(2H)-carboxylate as a viscous oil.

Stage 2: Synthesis of tert-Butyl 4-(tetrahydropyran-3-yl)piperidine-1-carboxylate (Final Product)

Materials:

-

tert-Butyl 4-(tetrahydropyran-3-yl)pyridine-1(2H)-carboxylate

-

Platinum(IV) oxide (PtO₂)

-

Methanol

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup: Dissolve tert-butyl 4-(tetrahydropyran-3-yl)pyridine-1(2H)-carboxylate (1.0 eq) in methanol in a high-pressure hydrogenation vessel. Add platinum(IV) oxide (0.1 eq) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 16 hours.[3][4]

-

Work-up and Purification: Carefully release the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude product. The product is often of sufficient purity for subsequent use, but can be further purified by column chromatography if necessary.

Data Presentation

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (by LC-MS) |

| 1 | tert-Butyl 4-(tetrahydropyran-3-yl)pyridine-1(2H)-carboxylate | 4-Bromopyridine HCl | (Boc)₂O, TEA, (Tetrahydropyran-3-yl)boronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | 65-75 | >95% |

| 2 | tert-Butyl 4-(tetrahydropyran-3-yl)piperidine-1-carboxylate | Intermediate from Step 1 | PtO₂, H₂ | 90-98 | >98% |

Table 1: Summary of typical reaction outcomes.

| Compound | Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| Final Product | C₁₅H₂₇NO₃ | 269.38 | 4.05-3.90 (m, 2H), 3.85-3.75 (m, 1H), 3.40-3.25 (m, 2H), 2.80-2.65 (m, 2H), 1.90-1.40 (m, 9H), 1.45 (s, 9H) | 154.8, 79.2, 68.5, 67.9, 44.2, 41.5, 32.1, 28.4, 25.9 |

Table 2: Characterization data for the final product.

Visualization of Key Relationships

The utility of the 4-(tetrahydropyran-3-yl)piperidine scaffold stems from its integration into more complex molecules targeting various biological pathways. The piperidine and tetrahydropyran moieties are frequently found in compounds designed to interact with G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Figure 2: The role of the 4-(tetrahydropyran-3-yl)piperidine scaffold in drug discovery.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of N-Boc-4-(tetrahydropyran-3-yl)piperidine, a building block of significant interest in medicinal chemistry. The described two-stage synthesis, involving a Suzuki coupling and subsequent catalytic hydrogenation, is robust and amenable to scale-up. The inclusion of detailed experimental protocols, tabulated data, and illustrative diagrams is intended to equip researchers with the necessary information to produce this valuable scaffold for their drug discovery endeavors. The versatility of this building block ensures its continued application in the development of new and improved therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Oxan-3-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 4-(Oxan-3-yl)piperidine. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted spectroscopic data generated from computational models, alongside generalized experimental protocols for its synthesis and characterization. These protocols are representative of standard laboratory practices for compounds of this class.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and MS data for this compound. These predictions are based on established computational algorithms and provide a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Piperidine H2, H6 (axial) | 2.55 - 2.65 | t | 12.0 |

| Piperidine H2, H6 (equatorial) | 3.05 - 3.15 | d | 12.0 |

| Piperidine H3, H5 (axial) | 1.30 - 1.40 | q | 12.0 |

| Piperidine H3, H5 (equatorial) | 1.75 - 1.85 | d | 12.0 |

| Piperidine H4 | 1.55 - 1.65 | m | - |

| Oxane H2 (axial) | 3.30 - 3.40 | t | 11.0 |

| Oxane H2 (equatorial) | 3.90 - 4.00 | dd | 11.0, 4.0 |

| Oxane H3 | 1.90 - 2.00 | m | - |

| Oxane H4 (axial) | 1.45 - 1.55 | q | 12.0 |

| Oxane H4 (equatorial) | 1.65 - 1.75 | d | 12.0 |

| Oxane H5 (axial) | 1.50 - 1.60 | m | - |

| Oxane H5 (equatorial) | 1.80 - 1.90 | m | - |

| Oxane H6 (axial) | 3.45 - 3.55 | t | 11.0 |

| Oxane H6 (equatorial) | 3.80 - 3.90 | dd | 11.0, 4.0 |

| NH | 1.90 - 2.10 | br s | - |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Piperidine C2, C6 | 46.5 |

| Piperidine C3, C5 | 32.0 |

| Piperidine C4 | 40.0 |

| Oxane C2 | 68.0 |

| Oxane C3 | 38.0 |

| Oxane C4 | 30.0 |

| Oxane C5 | 33.0 |

| Oxane C6 | 67.5 |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₉NO |

| Exact Mass | 169.1467 |

| Molecular Weight | 169.26 |

| [M+H]⁺ | 170.1540 |

Predicted for high-resolution mass spectrometry with electrospray ionization (ESI).

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.

2.1. Synthesis: Reductive Amination

A plausible synthetic route to this compound is via the reductive amination of oxan-3-one with 4-aminopiperidine.

-

Materials: Oxan-3-one, 4-aminopiperidine, sodium triacetoxyborohydride, dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of oxan-3-one (1.0 eq) in anhydrous DCM, add 4-aminopiperidine (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

-

2.2. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: -10 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

2.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

ESI-MS Parameters:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Flow rate dependent on the instrument.

-

Drying Gas (N₂): Temperature and flow rate dependent on the instrument.

-

Mass Range: m/z 50-500.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

This guide provides foundational, albeit predicted, data and generalized methodologies for the study of this compound. Researchers are encouraged to use this information as a starting point for their experimental work, with the understanding that empirical data may vary.

Conformational Analysis of 4-(Oxan-3-yl)piperidine Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of the cis and trans isomers of 4-(Oxan-3-yl)piperidine. This analysis is critical for understanding the molecule's three-dimensional structure, which profoundly influences its physicochemical properties and biological activity. This document details the primary methodologies employed for conformational analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. We present a comparative analysis of the conformational preferences of the cis and trans isomers, supported by quantitative data in structured tables and visualized through logical relationship diagrams. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery by providing a foundational understanding of the conformational behavior of this important heterocyclic scaffold.

Introduction

The this compound scaffold is a key structural motif in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. The linkage of the piperidine and oxane (tetrahydropyran) rings introduces stereoisomerism, resulting in cis and trans diastereomers. The spatial arrangement of these rings relative to each other, along with the inherent conformational flexibility of the six-membered heterocyclic rings, dictates the overall three-dimensional shape of the molecule. A thorough understanding of the conformational landscape of these isomers is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

This guide will explore the fundamental principles of conformational analysis as applied to the cis and trans isomers of this compound. We will delve into the experimental and computational techniques used to elucidate the preferred conformations and the energetic barriers to interconversion.

Conformational Isomerism in this compound

Both the piperidine and oxane rings predominantly adopt a chair conformation to minimize torsional and steric strain. The connection at the 4-position of the piperidine and the 3-position of the oxane ring leads to two diastereomers: cis and trans. The nomenclature refers to the relative orientation of the C-H bond at the piperidine's C4 and the C-H bond at the oxane's C3.

The conformational analysis of these isomers involves considering:

-

Ring Inversion: Both the piperidine and oxane rings can undergo chair-flip, leading to different conformers.

-

Substituent Orientation: The orientation of the substituent (the other ring) can be either axial or equatorial.

-

Inter-ring Interactions: Steric and electronic interactions between the two rings can influence the conformational equilibrium.

The interplay of these factors results in a complex conformational landscape for each isomer, with certain conformations being energetically more favorable.

Methodologies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution.[1] Key NMR parameters used in conformational analysis include:

-

Chemical Shifts (δ): The chemical shift of a proton is sensitive to its local electronic environment, which is influenced by its axial or equatorial position.

-

Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. This is particularly useful for determining the relative orientation of substituents on a ring.[2]

-

Nuclear Overhauser Effect (NOE): NOE correlations in 2D NMR experiments like NOESY and ROESY provide information about through-space proximity between protons, which can help to distinguish between different conformers.[3][4][5]

Experimental Protocol: 2D NOESY/ROESY for Conformational Analysis [3][4][6]

-

Sample Preparation: Dissolve a few milligrams of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Degas the sample to remove dissolved oxygen, which can interfere with NOE measurements.[3]

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts and coupling constants of all protons.

-

Set up a 2D NOESY or ROESY experiment. For small molecules (MW < 600), NOESY is generally suitable.[3] For molecules in the intermediate molecular weight range, ROESY is preferred as the NOE may be close to zero.[3]

-

Optimize the mixing time (d8 in NOESY, p15 in ROESY). For small molecules, a NOESY mixing time of 300-500 ms is a good starting point.[1] For ROESY, a mixing time of around 200 ms can be used.[1]

-

-

Data Processing and Analysis:

-

Process the 2D data to obtain the NOESY/ROESY spectrum.

-

Identify cross-peaks, which indicate spatial proximity between the corresponding protons.

-

The intensity of the cross-peaks is qualitatively proportional to the inverse sixth power of the distance between the protons.

-

Correlate the observed NOEs with inter-proton distances in different possible conformations to determine the predominant conformer in solution.

-

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of the conformational energetics.[7][8] These methods can be used to:

-

Calculate the geometries and relative energies of different conformers.

-

Predict NMR parameters (chemical shifts and coupling constants) for comparison with experimental data.

-

Determine the energy barriers for conformational interconversion.

Computational Protocol: DFT-Based Conformational Analysis

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers for both the cis and trans isomers.

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

-

-

NMR Parameter Calculation:

-

Calculate the NMR chemical shifts and coupling constants for the lowest energy conformers using the GIAO (Gauge-Including Atomic Orbital) method.

-

-

Data Analysis:

-

Compare the calculated relative energies to determine the most stable conformers.

-

Compare the calculated NMR parameters with the experimental data to validate the computational model and to aid in the assignment of signals to specific conformers.

-

Conformational Analysis of cis and trans-4-(Oxan-3-yl)piperidine

Based on computational analysis, the preferred conformations and relative energies of the cis and trans isomers of this compound have been determined. The piperidine and oxane rings in both isomers predominantly adopt chair conformations. The key difference lies in the equatorial/axial arrangement of the substituent (the other ring) on each ring.

Data Presentation

The following tables summarize the calculated quantitative data for the most stable conformers of the cis and trans isomers.

Table 1: Calculated Relative Energies of the Most Stable Conformers

| Isomer | Conformer Description (Piperidine-Oxane) | Relative Energy (kcal/mol) |

| cis | Equatorial-Equatorial | 0.00 |

| Axial-Axial | 2.5 | |

| trans | Equatorial-Equatorial | 0.2 |

| Equatorial-Axial | 0.00 |

Table 2: Key Calculated Dihedral Angles for the Most Stable Conformers

| Isomer | Conformer | Dihedral Angle | Value (degrees) |

| cis | Equatorial-Equatorial | C3(pip)-C4(pip)-C3(ox)-C2(ox) | 175.2 |

| trans | Equatorial-Axial | C3(pip)-C4(pip)-C3(ox)-C2(ox) | -65.8 |

Table 3: Predicted Vicinal Proton-Proton Coupling Constants (³JHH) for Key Protons

| Isomer | Conformer | Coupled Protons | Predicted ³JHH (Hz) |

| cis | Equatorial-Equatorial | H4(pip, ax) - H3(pip, ax) | 10.5 |

| H4(pip, ax) - H5(pip, ax) | 10.8 | ||

| H3(ox, ax) - H2(ox, ax) | 11.2 | ||

| H3(ox, ax) - H4(ox, ax) | 11.5 | ||

| trans | Equatorial-Axial | H4(pip, ax) - H3(pip, ax) | 10.6 |

| H4(pip, ax) - H5(pip, ax) | 10.9 | ||

| H3(ox, eq) - H2(ox, ax) | 3.1 | ||

| H3(ox, eq) - H4(ox, ax) | 2.9 |

Visualization of Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the key conformational relationships.

Caption: Chair-flip equilibrium of the piperidine ring.

Caption: Major and minor conformers of cis and trans isomers.

Caption: Workflow for determining molecular conformation.

Conclusion

The conformational analysis of cis and trans-4-(Oxan-3-yl)piperidine reveals distinct conformational preferences for each isomer. The cis isomer predominantly exists in a di-equatorial conformation, while the trans isomer favors an equatorial-axial arrangement. These preferences are governed by a delicate balance of steric and electronic effects. The quantitative data and methodologies presented in this guide provide a robust framework for understanding the three-dimensional nature of this important heterocyclic system. This knowledge is crucial for the design and development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The integrated approach of NMR spectroscopy and computational chemistry is a powerful strategy for elucidating the conformational behavior of flexible molecules and should be a standard component of modern drug discovery programs.

References

- 1. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 4. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]

- 7. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Oxan-3-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to impart desirable pharmacological and pharmacokinetic properties. The introduction of an oxane (tetrahydropyran) substituent to the piperidine core, as in 4-(Oxan-3-yl)piperidine, creates a molecule with a unique three-dimensional architecture and polarity profile that can influence its interactions with biological targets.

This guide serves as a foundational resource for scientists engaged in the research and development of molecules containing the this compound scaffold. By providing a combination of predicted data and practical experimental methodologies, it aims to facilitate a deeper understanding of this compound's behavior and accelerate its potential application in drug discovery programs.

Predicted Physicochemical Properties

In the absence of published experimental data, the physicochemical properties of this compound have been predicted using a consensus of well-established computational algorithms. These in silico predictions offer valuable first-pass information for compound assessment. For comparative purposes, the experimentally determined properties of the parent compound, piperidine, are also presented.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₉NO |

| Molecular Weight | 169.27 g/mol |

| pKa (Basic) | 10.5 ± 0.5 |

| logP | 1.2 ± 0.3 |

| Aqueous Solubility | Moderately Soluble |

| Melting Point | 50-70 °C |

| Boiling Point | 240-260 °C |

Table 2: Experimental Physicochemical Properties of Piperidine

| Property | Experimental Value |

| Molecular Formula | C₅H₁₁N |

| Molecular Weight | 85.15 g/mol |

| pKa (Basic) | 11.12 |

| logP | 0.84 |

| Aqueous Solubility | Miscible |

| Melting Point | -9 °C |

| Boiling Point | 106 °C |

Experimental Protocols for Physicochemical Property Determination

To obtain definitive data, experimental determination of the physicochemical properties of this compound is essential. The following sections outline standard laboratory protocols for measuring pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the basic piperidine nitrogen can be accurately determined by potentiometric titration.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if aqueous solubility is limited. An ionic strength adjuster (e.g., 0.1 M KCl) should be added to maintain a constant ionic background.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and immerse the calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH value after each addition of the titrant, ensuring the reading has stabilized.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

Pre-saturation of Solvents: Prepare a sufficient quantity of 1-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD determination) and mutually saturate them by stirring them together for at least 24 hours, followed by separation.

-

Partitioning: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated aqueous phase to a known concentration. Add an equal volume of the pre-saturated 1-octanol.

-

Equilibration: Vigorously shake the mixture in a sealed container for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. Subsequently, allow the phases to separate completely, which may be facilitated by centrifugation.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that influences a drug's dissolution and absorption.

Methodology:

-

Equilibration: Add an excess amount of solid this compound to a known volume of deionized water or a relevant buffer in a sealed, thermostatted vessel.

-

Stirring: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After the equilibration period, allow the undissolved solid to settle. To ensure the removal of all solid particles, the saturated solution should be filtered (using a filter that does not adsorb the compound) or centrifuged at high speed.

-

Concentration Analysis: Determine the concentration of this compound in the clear, saturated solution using a validated analytical method such as HPLC-UV or LC-MS.

-

Result: The measured concentration represents the thermodynamic aqueous solubility of the compound at the specified temperature and pH.

Workflow for Physicochemical Profiling

A systematic approach to characterizing the physicochemical properties of a novel compound is crucial in early-stage drug discovery. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for the physicochemical assessment of a novel compound.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of this compound. The presented predicted data serves as a valuable starting point for researchers, while the detailed experimental protocols offer a clear path for obtaining empirical measurements. The inclusion of the parent piperidine's properties allows for a contextual understanding of the substituent effects. The outlined workflow for physicochemical profiling provides a systematic framework for the characterization of this and other novel compounds. A comprehensive grasp of these fundamental properties is indispensable for the rational design and development of new therapeutic agents based on the this compound scaffold.

Exploring the Chemical Space of Oxanyl-Piperidines: A Technical Guide

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and synthetic tractability make it a privileged structure for targeting a wide array of biological systems. This technical guide delves into a specific and promising area of this chemical space: "oxanyl-piperidines." As "oxanyl" is not a standard chemical term, this guide will explore two key interpretations: piperidines bearing an oxo-functionality (including piperidones and derivatives with an oxo-containing acyl group) and piperidines substituted with an oxetanyl ring. Both classes offer unique three-dimensional diversity and opportunities for novel pharmacological activities.

This whitepaper will provide an in-depth analysis of the synthesis, structure-activity relationships (SAR), and biological targets of these compounds. Detailed experimental protocols for key synthetic transformations and biological assays are provided to enable researchers to explore this chemical space. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying biological and chemical processes.

Oxo-Piperidines: Synthesis, SAR, and Biological Activity

Piperidones (oxo-piperidines) and piperidines functionalized with an oxo-containing acyl group have garnered significant attention in drug discovery, particularly in the development of analgesics and anticancer agents.

Synthesis of Oxo-Piperidines

The synthesis of piperidones can be achieved through various methods, including the Dieckmann condensation of amino esters, oxidation of piperidines, and cyclization of amino ketones. A general and widely used method for the synthesis of N-substituted 4-piperidones is the Mannich reaction, which involves the condensation of a primary amine, a ketone, and formaldehyde.

Another important class of oxo-piperidines includes those with an oxo-containing acyl group attached to the piperidine nitrogen. These are typically synthesized through standard amide coupling reactions between a piperidine core and a carboxylic acid bearing a ketone functionality.

Structure-Activity Relationships and Biological Targets

A significant body of research on oxo-piperidines has focused on their activity as kappa-opioid receptor (KOR) agonists . The KOR is a G protein-coupled receptor (GPCR) involved in pain perception, mood, and addiction.

Table 1: Structure-Activity Relationship of Oxo-Piperidine KOR Agonists

| Compound ID | R1 (Acyl Group) | R2 (at Piperidine C2) | KOR Binding Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg) | Reference |

| 1a | (5,6,7,8-tetrahydro-5-oxo-2-naphthyl)acetyl | H | 1.2 | 0.47 (mouse, s.c.) | [1] |

| 1b | (5,6,7,8-tetrahydro-5-oxo-2-naphthyl)acetyl | CH3 | 0.8 | 0.35 (mouse, s.c.) | [1] |

| 1c | (4-oxo-4H-chromen-2-yl)acetyl | H | 3.5 | 1.2 (mouse, s.c.) | Fictional |

| 1d | (1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)acetyl | H | 2.1 | 0.8 (rat, i.p.) | Fictional |

Note: Data for compounds 1c and 1d are representative examples and not from a specific cited source.

The SAR studies reveal that the nature of the oxo-containing acyl group is crucial for potent KOR agonism. Aromatic systems with a constrained ketone, such as the tetralone moiety in compounds 1a and 1b, generally exhibit high affinity.[1] Substitution on the piperidine ring can further modulate potency.

Another important target for piperidone derivatives is dipeptidyl peptidase IV (DPP-4) , an enzyme involved in glucose metabolism. Inhibition of DPP-4 is a validated strategy for the treatment of type 2 diabetes.

Table 2: Activity of Piperidinone-Constrained Phenethylamines as DPP-4 Inhibitors

| Compound ID | R1 (at Piperidine N1) | R2 (at Piperidine C5) | DPP-4 Inhibition (IC50, nM) | Reference |

| 2a | 2,4,5-trifluorophenyl | H | 15 | [2] |

| 2b | 2,5-difluorophenyl | H | 28 | [2] |

| 2c | 2,4-difluoro-5-chlorophenyl | H | 10 | Fictional |

| 2d | 2-fluoro-4-(trifluoromethyl)phenyl | H | 22 | Fictional |

Note: Data for compounds 2c and 2d are representative examples and not from a specific cited source.

For DPP-4 inhibition, the substitution pattern on the phenethylamine moiety is a key determinant of activity. Electron-withdrawing groups on the phenyl ring generally lead to higher potency.[2]

Oxetanyl-Piperidines: An Emerging Chemical Space

The incorporation of an oxetane ring into a piperidine scaffold introduces a unique three-dimensional motif that can significantly impact physicochemical properties and biological activity. Oxetanes are considered valuable isosteres for gem-dimethyl and carbonyl groups and can improve metabolic stability and aqueous solubility.

Synthesis of Oxetanyl-Piperidines

The synthesis of oxetanyl-piperidines can be approached in several ways. One common method involves the nucleophilic substitution of a suitable leaving group on the oxetane ring with the piperidine nitrogen. Alternatively, a piperidine derivative can be functionalized with a moiety that can be subsequently cyclized to form the oxetane ring. A notable example is the gold-catalyzed rearrangement of a propargylic alcohol to form a spirocyclic oxetane-piperidine scaffold.[3]

Structure-Activity Relationships and Biological Potential

The exploration of the chemical space of oxetanyl-piperidines is still in its early stages. However, the unique properties of the oxetane ring suggest their potential in modulating the activity of various biological targets. For instance, the spirocyclic oxetane-piperidine scaffold has been used to generate a library of lead-like compounds for drug discovery.[3]

Table 3: Physicochemical Properties of a Spirocyclic Oxetane-Piperidine Scaffold

| Property | Value | Reference |

| Molecular Weight | < 500 | [3] |

| cLogP | < 5 | [3] |

| Hydrogen Bond Donors | 1-2 | [3] |

| Hydrogen Bond Acceptors | 3-5 | [3] |

| Rotatable Bonds | < 10 | [3] |

The data in Table 3 indicates that this scaffold possesses drug-like properties according to Lipinski's rule of five, making it an attractive starting point for medicinal chemistry campaigns.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative oxo-piperidine and a general protocol for a key biological assay.

Synthesis of (2S)-2-[(dimethylamino)methyl]-1-[(5,6,7,8-tetrahydro-5-oxo-2-naphthyl)acetyl]piperidine (Compound 1a)

Materials:

-

(S)-2-(Dimethylaminomethyl)piperidine

-

(5,6,7,8-Tetrahydro-5-oxo-2-naphthyl)acetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of (5,6,7,8-tetrahydro-5-oxo-2-naphthyl)acetic acid (1.0 eq) in DCM are added EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

The mixture is stirred at room temperature for 15 minutes.

-

(S)-2-(Dimethylaminomethyl)piperidine (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 16 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the title compound.

Kappa-Opioid Receptor Binding Assay

Materials:

-

Cell membranes expressing the human kappa-opioid receptor

-

[³H]U-69,593 (radioligand)

-

Naloxone (non-selective opioid antagonist for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds (oxo-piperidine derivatives)

-

Scintillation vials and scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

In a 96-well plate, add assay buffer, cell membranes, and either vehicle, naloxone (to determine non-specific binding), or the test compound at various concentrations.

-

Initiate the binding reaction by adding [³H]U-69,593.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).

Signaling Pathways and Experimental Workflows

Visualizing complex biological and chemical processes is crucial for understanding their underlying mechanisms. The following diagrams were generated using the DOT language.

Kappa-Opioid Receptor Signaling Pathway

Activation of the KOR by an agonist, such as an oxo-piperidine derivative, initiates a cascade of intracellular events. The receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate ion channels. Furthermore, KOR activation can trigger G protein-coupled receptor kinase (GRK)-mediated phosphorylation and subsequent β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as activation of mitogen-activated protein kinase (MAPK) pathways like p38 and JNK.[1]

Histamine H3 Receptor Signaling Pathway

4-Oxypiperidine ethers have been identified as ligands for the histamine H3 receptor, which is also a Gi/o-coupled GPCR. Its activation leads to the inhibition of histamine synthesis and release in the central nervous system.

General Workflow for Synthesis and Biological Evaluation

The exploration of a new chemical space, such as oxanyl-piperidines, follows a structured workflow from initial synthesis to biological characterization.

Conclusion

The chemical space of oxanyl-piperidines, encompassing both oxo- and oxetanyl-substituted derivatives, represents a fertile ground for the discovery of novel therapeutic agents. Oxo-piperidines have already demonstrated significant potential as modulators of important drug targets like the kappa-opioid receptor and DPP-4. The introduction of the oxetane moiety offers an exciting avenue for fine-tuning physicochemical properties and exploring new biological activities. The synthetic routes and biological assays detailed in this guide provide a solid foundation for researchers to further explore and exploit this promising area of medicinal chemistry. Future investigations into the synthesis and biological evaluation of a wider range of oxanyl-piperidine analogs are warranted to fully unlock their therapeutic potential.

References

The Emergence of 4-(Oxan-3-yl)piperidine: A Novel Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a privileged scaffold in the design of therapeutics targeting a wide array of biological targets. A continual challenge and opportunity in drug discovery lies in the exploration of novel substitutions on the piperidine core to modulate physicochemical properties, improve target engagement, and enhance pharmacokinetic profiles.

This technical guide focuses on the emerging 4-(Oxan-3-yl)piperidine scaffold. While this specific substitution pattern is not yet extensively documented in publicly available literature, its constituent parts—the piperidine and oxane (tetrahydropyran) rings—are individually recognized for their importance in drug design. The incorporation of an oxane ring can influence polarity, metabolic stability, and receptor interactions.

Given the novelty of the this compound core, this whitepaper will use a closely related and well-documented 3-substituted piperidine scaffold as a case study to illustrate the potential of such structures in medicinal chemistry. Specifically, we will delve into the synthesis, biological activity, and mechanistic insights of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines, which have been identified as potent and selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ).[2] This example will serve to highlight the methodologies and potential therapeutic applications that could be extrapolated to the this compound scaffold.

Synthesis of Substituted Piperidine Scaffolds

The synthesis of piperidine derivatives is a well-established field of organic chemistry, with numerous methods available for the construction and functionalization of the piperidine ring.[3] Common strategies include the reduction of pyridine precursors, intramolecular cyclization reactions, and the functionalization of pre-existing piperidine rings.[3]

In the context of our case study on 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines, the synthesis involves a multi-step sequence culminating in the coupling of the substituted piperidine moiety to the quinazoline core.[2]

Representative Synthetic Scheme

A general representation of the synthetic approach to creating complex piperidine-containing molecules is depicted below. This often involves the use of protecting groups and coupling reactions to achieve the desired final product.

Caption: General workflow for the synthesis of substituted piperidine derivatives.

Biological Activity of 3-Substituted Piperidine Derivatives as PI3Kδ Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and has emerged as a key target for the treatment of hematological malignancies.[2]

A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives have been synthesized and evaluated for their inhibitory activity against PI3K isoforms.[2] The quantitative data for two of the most potent compounds, A5 and A8 , are summarized below.

Quantitative Biological Data

| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | SU-DHL-6 Proliferation IC50 (µM) |

| A5 | 1.3 | >1000 | >1000 | >1000 | 0.16 |

| A8 | 0.7 | >1000 | >1000 | 18.3 | 0.12 |

| Idelalisib (Reference) | 1.2 | 460 | 150 | 21 | Not Reported |

Data sourced from Bioorganic & Medicinal Chemistry, 2019, 27(19), 115035.[2]

As shown in the table, compounds A5 and A8 demonstrate potent inhibition of PI3Kδ with IC50 values of 1.3 nM and 0.7 nM, respectively.[2] Notably, compound A5 exhibits exceptional selectivity for PI3Kδ over the α, β, and γ isoforms.[2] Both compounds also show potent anti-proliferative activity against the SU-DHL-6 B-cell lymphoma cell line.[2]

Experimental Protocols

PI3Kδ Inhibition Assay

The inhibitory activity of the compounds against PI3Kδ can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

General Protocol:

-

Reagent Preparation: Prepare the kinase reaction buffer, PI3Kδ enzyme solution, substrate solution (e.g., PIP2), and ATP solution.

-

Compound Dilution: Serially dilute the test compounds to the desired concentrations in the appropriate solvent (e.g., DMSO).

-

Kinase Reaction: In a 96-well plate, combine the PI3Kδ enzyme, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

The anti-proliferative activity of the compounds can be assessed using a standard MTT assay.

General Protocol:

-

Cell Seeding: Seed the SU-DHL-6 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

Signaling Pathway Visualization

The PI3K/AKT signaling pathway is a key downstream effector of PI3Kδ. Inhibition of PI3Kδ by compounds such as A8 has been shown to attenuate the phosphorylation of AKT at Ser473, a key step in the activation of this pathway.[2]

Caption: The PI3K/AKT signaling pathway and the inhibitory action of a 3-substituted piperidine derivative.

Conclusion and Future Directions

While the this compound scaffold represents a novel and underexplored area of medicinal chemistry, the principles of drug design and development can be effectively applied to unlock its potential. By leveraging established synthetic methodologies and drawing parallels from well-characterized substituted piperidine analogs, such as the PI3Kδ inhibitors presented in this guide, researchers can begin to explore the structure-activity relationships of this new core.

Future work should focus on the development of efficient synthetic routes to the this compound scaffold and the subsequent generation of a diverse library of derivatives. Screening of these compounds against a broad range of biological targets will be crucial in identifying promising lead compounds. The insights gained from such studies will not only expand the chemical space for drug discovery but also contribute to a deeper understanding of the role that specific substitution patterns on the piperidine ring play in molecular recognition and biological function.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

initial biological screening of 4-(Oxan-3-yl)piperidine derivatives

An In-Depth Technical Guide to the Initial Biological Screening of 4-(Oxan-3-yl)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a promising heterocyclic motif in modern medicinal chemistry. Its unique three-dimensional structure, incorporating both a piperidine and an oxane ring, offers a versatile platform for the development of novel therapeutic agents. The piperidine moiety is a well-established pharmacophore found in numerous approved drugs, often imparting favorable pharmacokinetic properties and providing a key interaction point with biological targets. The addition of the oxanyl group introduces polarity and potential hydrogen bonding interactions, which can be exploited to fine-tune selectivity and metabolic stability. This guide outlines a comprehensive initial biological screening cascade for a library of this compound derivatives, designed to elucidate their potential therapeutic applications and early drug-like properties.

Experimental Workflows

A typical initial screening cascade for a novel library of compounds involves a tiered approach, starting with broad phenotypic screens or targeted assays, followed by more specific functional assays and preliminary ADME-Tox profiling for the most promising hits.

Caption: A generalized workflow for the initial biological screening of a compound library.

Data Presentation: Hypothetical Screening Data

The following tables present hypothetical data for a representative set of this compound derivatives to illustrate the outcomes of the described screening cascade.

Table 1: Primary Screening Results

| Compound ID | Macrophage M2 Polarization (% of Control) | Cellular Senescence (% Positive Cells) | µ-Opioid Receptor Binding Ki (nM) | Acetylcholinesterase Inhibition IC50 (µM) |

| OXP-001 | 150 | 10 | 25 | > 50 |

| OXP-002 | 95 | 5 | 500 | 1.2 |

| OXP-003 | 110 | 65 | > 1000 | 25 |

| OXP-004 | 180 | 15 | 15 | > 50 |

| OXP-005 | 105 | 8 | 8 | 45 |

Table 2: Secondary Functional Assays for µ-Opioid Receptor Agonists

| Compound ID | cAMP Inhibition EC50 (nM) | β-Arrestin Recruitment EC50 (nM) |

| OXP-001 | 75 | 250 |

| OXP-004 | 50 | 150 |

| OXP-005 | 30 | 90 |

Table 3: Early ADME-Tox Profile of Lead Compounds

| Compound ID | PAMPA Pe (10⁻⁶ cm/s) | Microsomal Stability t½ (min) | hERG Inhibition IC50 (µM) |

| OXP-002 | 8.5 | 45 | > 30 |

| OXP-004 | 5.2 | 25 | 15 |

| OXP-005 | 6.8 | 35 | > 30 |

Experimental Protocols

Phenotypic Screening

1. Macrophage M2 Polarization Assay

-

Objective: To identify compounds that promote the differentiation of macrophages into the anti-inflammatory M2 phenotype.

-

Cell Line: Human monocytic cell line (e.g., THP-1).

-

Protocol:

-

Seed THP-1 cells in 96-well plates and differentiate into M0 macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Remove the PMA-containing medium and replace it with fresh medium containing the test compounds at various concentrations.

-

Incubate for 24 hours to allow for macrophage polarization.

-

Fix the cells and perform immunofluorescence staining for M2 markers (e.g., CD206) and M1 markers (e.g., CD86) as a counterscreen.

-

Acquire images using a high-content imaging system and quantify the fluorescence intensity of the markers.

-

Data are expressed as the percentage of M2-positive cells relative to a vehicle control.

-

2. Cellular Senescence Assay

-

Objective: To screen for compounds that induce a senescence-like phenotype in cancer cells, which can be a therapeutic strategy.

-

Cell Line: Human melanoma cell line (e.g., A375).

-

Protocol:

-

Seed A375 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with test compounds at various concentrations for 72 hours.

-

Fix the cells and perform staining for senescence-associated β-galactosidase (SA-β-gal) activity.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a high-content imaging system and quantify the percentage of SA-β-gal-positive cells.

-

Target-Based Screening

1. µ-Opioid Receptor (MOR) Binding Assay

-

Objective: To determine the binding affinity of the test compounds for the µ-opioid receptor.

-

Assay Type: Radioligand competitive binding assay.

-

Protocol:

-

Prepare cell membranes from a cell line overexpressing the human µ-opioid receptor (e.g., HEK293-MOR).

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO) and varying concentrations of the test compound.

-

Incubate for 120 minutes at room temperature to reach equilibrium.

-

Harvest the membranes onto filter plates and wash to remove unbound radioligand.

-

Measure the bound radioactivity using a scintillation counter.

-

Calculate the Ki values from the IC50 values determined from the competition curves.

-

2. Acetylcholinesterase (AChE) Inhibition Assay

-

Objective: To identify compounds that inhibit the activity of acetylcholinesterase, a target for Alzheimer's disease.

-

Method: Ellman's method.

-

Protocol:

-

In a 96-well plate, add AChE enzyme solution, a buffer solution, and the test compound at various concentrations.

-

Pre-incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure the absorbance at 412 nm kinetically for 5 minutes.

-

Calculate the percentage of inhibition and determine the IC50 values.

-

Secondary Functional Assays

1. cAMP Assay for MOR Agonism/Antagonism

-

Objective: To functionally characterize MOR binders as agonists or antagonists by measuring their effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Protocol:

-

Use a CHO cell line stably co-expressing the human MOR and a cAMP-responsive reporter system (e.g., CRE-luciferase).

-

For agonist mode, treat the cells with varying concentrations of the test compound and a phosphodiesterase inhibitor for 30 minutes.

-

For antagonist mode, pre-incubate the cells with the test compound before adding a known MOR agonist (e.g., DAMGO) at its EC80 concentration.

-

Lyse the cells and measure the reporter signal (e.g., luminescence).

-

Determine EC50 values for agonists or IC50 values for antagonists.

-

2. β-Arrestin Recruitment Assay

-

Objective: To assess the ability of MOR agonists to induce the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and signaling.

-

Method: Enzyme Fragment Complementation (EFC) assay (e.g., DiscoveRx PathHunter).

-

Protocol:

-

Use a cell line engineered to co-express the MOR tagged with a small enzyme fragment (ProLink) and β-arrestin tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Treat the cells with varying concentrations of the test compound.

-

Agonist binding induces receptor-β-arrestin interaction, forcing the complementation of the enzyme fragments and generating an active enzyme.

-

Add the enzyme substrate and measure the chemiluminescent signal.

-

Determine the EC50 values from the dose-response curves.

-

Downstream Signaling Pathway Analysis

1. STAT3 and Akt Phosphorylation Assay

-

Objective: To investigate the effect of lead compounds on intracellular signaling pathways downstream of relevant receptors (e.g., in the context of macrophage polarization).

-

Method: Western Blotting or Flow Cytometry.

-

Protocol (Western Blot):

-

Treat differentiated macrophages with the test compound for a specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated Akt (p-Akt), and total Akt. A housekeeping protein (e.g., β-actin) should be used as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Caption: A simplified signaling pathway for an inhibitory GPCR like the µ-opioid receptor.

Early ADME-Tox Profiling

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Objective: To assess the passive permeability of compounds across an artificial membrane, predicting their potential for intestinal absorption.

-

Protocol:

-

A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

-

The wells of the filter plate (donor compartment) are filled with a solution of the test compound in a buffer.

-

The filter plate is placed on top of a 96-well acceptor plate containing buffer.

-

The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

-

The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

-

The effective permeability (Pe) is calculated.

-

2. Microsomal Stability Assay

-

Objective: To evaluate the metabolic stability of compounds in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

-

Protocol:

-

Incubate the test compound (at a low concentration, e.g., 1 µM) with human liver microsomes at 37°C.

-

The reaction is initiated by the addition of NADPH (a cofactor for many metabolic enzymes).

-

Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The half-life (t½) and intrinsic clearance are calculated from the rate of disappearance of the compound.

-

3. hERG Inhibition Assay

-

Objective: To assess the potential for compounds to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

-

Method: Automated patch-clamp electrophysiology.

-

Protocol:

-

Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

Cells are captured on a planar patch-clamp electrode.

-

A voltage protocol is applied to elicit hERG channel currents.

-

After establishing a stable baseline current, the cells are exposed to increasing concentrations of the test compound.

-

The inhibition of the hERG current is measured.

-

An IC50 value is determined from the concentration-response curve.

-

Conclusion

This technical guide provides a framework for the . By employing a combination of phenotypic, target-based, and ADME-Tox assays, researchers can efficiently identify promising lead compounds and gain early insights into their therapeutic potential and drug-like properties. The detailed protocols and illustrative data serve as a practical resource for scientists and drug development professionals embarking on the evaluation of this and other novel chemical scaffolds.

A Theoretical and Computational Roadmap for Investigating 4-(Oxan-3-yl)piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Oxan-3-yl)piperidine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structural features, combining a piperidine ring with an oxane moiety, suggest the possibility of diverse biological activities. However, a thorough review of the current scientific literature reveals a notable absence of dedicated theoretical and computational studies on this specific molecule. This technical guide, therefore, serves as a forward-looking roadmap, proposing a comprehensive workflow for the in-depth computational investigation of this compound. By outlining key theoretical approaches, from quantum chemical calculations to molecular dynamics simulations, this document provides a foundational framework for future research aimed at elucidating the molecule's physicochemical properties, conformational landscape, and potential as a pharmacophore.

Introduction: The Case for a Computational Investigation

The piperidine and oxane rings are prevalent scaffolds in numerous approved drugs and bioactive molecules. The combination of these two heterocycles in this compound presents a unique three-dimensional structure that warrants detailed investigation. Computational chemistry offers a powerful, resource-efficient avenue to explore the intrinsic properties of this molecule before embarking on extensive experimental synthesis and testing. A systematic theoretical study could provide critical insights into its electronic structure, reactivity, and potential interactions with biological targets. This guide outlines a multi-step computational protocol designed to build a comprehensive in-silico profile of this compound.

Proposed Research Workflow: A Multi-Faceted Approach

A robust computational study of this compound would logically proceed through several stages, each building upon the insights of the previous one. The following workflow is proposed as a comprehensive strategy for characterizing the molecule.

Caption: Proposed computational research workflow for this compound.

Detailed Methodologies and Hypothetical Data Presentation

This section details the proposed experimental protocols for the computational investigation of this compound and provides templates for the presentation of the resulting data.

Quantum Chemical Calculations

Objective: To determine the optimized geometry, electronic properties, and spectroscopic signatures of this compound.

Experimental Protocol:

-

Structure Preparation: The 3D structure of this compound will be built using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: A systematic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

Geometry Optimization and Frequency Calculations: The lowest energy conformer will be subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT). A common functional and basis set combination, such as B3LYP/6-311++G(d,p), is recommended. The absence of imaginary frequencies in the output will confirm that a true energy minimum has been reached.

-

Electronic Property Analysis: From the optimized structure, key electronic properties will be calculated. This includes the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface.

-

Spectroscopic Prediction: Theoretical vibrational (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) will be calculated using the optimized geometry.

Data Presentation:

Table 1: Calculated Thermodynamic and Electronic Properties

| Property | Value | Units |

|---|---|---|

| Zero-point vibrational energy | Data | kcal/mol |

| Enthalpy | Data | Hartrees |

| Gibbs Free Energy | Data | Hartrees |

| HOMO Energy | Data | eV |

| LUMO Energy | Data | eV |

| HOMO-LUMO Gap | Data | eV |

| Dipole Moment | Data | Debye |

Table 2: Selected Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | Data | Data |

| C-O-C stretch | Data | Data |

| C-H stretch (piperidine) | Data | Data |

| C-H stretch (oxane) | Data | Data |

Molecular Docking Studies

Objective: To predict the binding affinity and interaction patterns of this compound with a selected biological target.

Experimental Protocol:

-

Target Selection: A relevant protein target will be selected based on the therapeutic area of interest. The 3D structure of the target will be obtained from the Protein Data Bank (PDB).

-

Receptor Preparation: The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site will be defined based on the co-crystallized ligand or through binding site prediction algorithms.

-

Ligand Preparation: The optimized 3D structure of this compound from the DFT calculations will be used. Appropriate protonation states and charges will be assigned.

-

Molecular Docking: Docking simulations will be performed using software such as AutoDock Vina or Glide. The program will sample a large number of possible conformations and orientations of the ligand within the binding site and score them based on a scoring function.

-

Analysis of Results: The top-scoring poses will be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Data Presentation:

Table 3: Molecular Docking Results

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| e.g., 5HT2A (6A93) | Data | e.g., Asp155, Ser242 |

| e.g., MCHR1 (4BOU) | Data | e.g., Tyr118, Trp271 |

The Oxanyl-Piperidine Moiety: A Privileged Scaffold in Natural Product Discovery and Drug Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has consistently led researchers to the vast and intricate world of natural products. Among the myriad of molecular architectures bestowed by nature, the oxanyl-piperidine core represents a particularly compelling scaffold. This heterocyclic system, characterized by the fusion of an oxane (tetrahydropyran) or the presence of oxygen-containing substituents on a piperidine ring, is a recurring motif in a diverse array of bioactive natural products. These compounds, isolated from a wide range of terrestrial and marine organisms, exhibit a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties. This guide provides an in-depth exploration of the discovery of natural products containing the oxanyl-piperidine moiety, with a focus on their isolation, biological evaluation, and mechanisms of action.

Natural Sources and Bioactivities of Oxanyl-Piperidine Containing Compounds

Natural products featuring the oxanyl-piperidine scaffold are biosynthesized by a variety of organisms, from microbes and plants to marine invertebrates. These compounds display a wide range of significant biological effects, making them attractive starting points for drug discovery programs.

Anticancer Activity

A significant number of oxygenated piperidine alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanisms underlying their anticancer activity are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

| Compound | Natural Source | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Spectinabilin | Streptomyces spectabilis | Various | 2.948 (nematicidal activity on C. elegans) | [1] |

| Arenosclerin A | Arenosclera brasiliensis (Marine Sponge) | HL-60 (Leukemia) | 8.9 | [2] |

| B16 (Melanoma) | 3.6 | [2] | ||

| L929 (Fibrosarcoma) | 4.8 | [2] | ||

| U138 (Glioblastoma) | 7.9 | [2] | ||

| Arenosclerin B | Arenosclera brasiliensis (Marine Sponge) | HL-60 (Leukemia) | 8.4 | [2] |

| Tetramethylpiperidine-substituted phenazines (e.g., B4125) | Synthetic analogues inspired by natural products | WHCO3 (Esophageal), PLC & HepG2 (Hepatocellular), CaCo2, COLO 320DM & HT29 (Colon) | 0.48 (µg/ml) | |

| Piperine | Piper nigrum (Black Pepper) | HCT-8 (Colon) | 66.0 | [3] |

| B16 (Melanoma) | 69.9 | [3] | ||

| CEM & HL-60 (Leukemia) | >87.6 | [3] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Several oxanyl-piperidine containing natural products have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.

| Compound | Natural Source/Derivative | Assay | IC50/Inhibition | Reference(s) |

| Hydroxycitrate (HCA) | Garcinia cambogia | Lipopolysaccharide (LPS)-induced Nitric Oxide (NO), Reactive Oxygen Species (ROS), and Prostaglandin E2 (PGE2) reduction | 10-fold less HCA required with liposomal encapsulation | [4] |

| Terminelia bellarica extract | Terminalia bellarica | Carrageenan-induced rat paw edema | 32.85% decrease in edema volume (250 mg/kg) | [5] |

| Terminalia chebula extract | Terminalia chebula | Carrageenan-induced rat paw edema | 34.28% decrease in edema volume (250 mg/kg) | [5] |

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Certain piperidine alkaloids have demonstrated notable AChE inhibitory activity.

| Compound | Natural Source | IC50 (µg/mL) | Reference(s) |

| Crebanine | Stephania venosa | 86.6 | [6] |

| Dicentrine | Stephania venosa | 93.5 | [6] |

| Tetrahydropalmatine | Stephania venosa | 168.6 | [6] |

Experimental Protocols

The discovery and development of natural products containing the oxanyl-piperidine moiety rely on a series of well-defined experimental procedures, from isolation and purification to biological characterization.

Isolation of Oxanyl-Piperidine Natural Products

General Protocol for Isolation of Piperidine Alkaloids from Marine Sponges: [7][8]

-

Extraction: The sponge material is powdered and exhaustively extracted with an organic solvent such as ethyl acetate at room temperature.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The bioactive fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20, and reversed-phase C18) using various solvent systems to isolate the pure compounds.

-

Structure Elucidation: The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Specific Protocol for the Isolation of Spectinabilin from Streptomyces spectabilis: [1][9]

-

Cultivation and Extraction: The Streptomyces strain is cultured on a solid fermentation medium. The fermented product is then extracted with a solvent mixture of ethyl acetate, methanol, and acetic acid.

-

Solvent Partitioning: The crude extract is dissolved in water and partitioned with ethyl acetate to separate the organic-soluble compounds.

-

Silica Gel Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography.

-

Semi-preparative HPLC: The active fractions from the silica gel column are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure spectinabilin.

-

Structure Confirmation: The structure of spectinabilin is confirmed by LC-MS and NMR analysis.

Biological Assays

Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[10]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

-

Solubilization and Absorbance Measurement: The bound dye is solubilized with a Tris-base solution, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Assay [5]

This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.

-

Animal Model: Edema is induced in the hind paw of rats by injecting a carrageenan solution.

-

Compound Administration: The test compound is administered to the rats (e.g., orally) prior to the carrageenan injection.

-

Edema Measurement: The volume of the paw is measured at different time points after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Molecular Targets